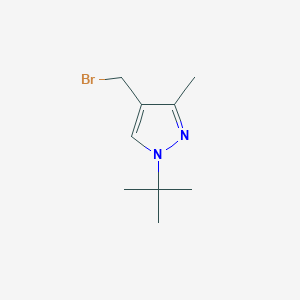

4-(bromomethyl)-1-tert-butyl-3-methyl-1H-pyrazole

Description

4-(Bromomethyl)-1-tert-butyl-3-methyl-1H-pyrazole is a brominated pyrazole derivative characterized by three distinct substituents:

- 1-tert-butyl group: A bulky, electron-donating substituent that enhances steric hindrance and lipophilicity.

- 3-methyl group: A simple alkyl substituent that contributes to molecular stability.

- 4-bromomethyl group: A reactive site enabling nucleophilic substitution or cross-coupling reactions.

Molecular Formula: C$9$H${14}$BrN$_2$ (inferred from structural analogs) .

Molar Mass: ~231 g/mol.

Applications: Primarily used as an intermediate in pharmaceutical synthesis and materials science due to its versatile reactivity .

Properties

IUPAC Name |

4-(bromomethyl)-1-tert-butyl-3-methylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15BrN2/c1-7-8(5-10)6-12(11-7)9(2,3)4/h6H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXHKVSYXTQVSTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1CBr)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of tert-Butyl Hydrazine with 3-Methyl-1,3-diketones

Reaction Scheme:

$$

\text{tert-Butyl hydrazine} + \text{3-methyl-1,3-diketone} \xrightarrow{\text{EtOH, reflux}} \text{1-tert-butyl-3-methyl-1H-pyrazole}

$$

Optimized Conditions:

- Solvent : Ethanol (80°C, 12 hr).

- Yield : 78–85%.

- Characterization : $$ ^1\text{H NMR} $$ (CDCl$$3$$): δ 2.31 (s, 3H, CH$$3$$), 1.45 (s, 9H, C(CH$$3$$)$$3$$).

Bromomethylation Strategies

The bromomethyl group is introduced via electrophilic substitution or halogen exchange reactions.

Direct Bromomethylation Using HBr and Paraformaldehyde

Mechanism :

$$

\text{1-tert-butyl-3-methyl-1H-pyrazole} + \text{CH}_2\text{O} + \text{HBr} \rightarrow \text{4-(bromomethyl)-1-tert-butyl-3-methyl-1H-pyrazole}

$$

Protocol :

- Dissolve 1-tert-butyl-3-methyl-1H-pyrazole (1 eq) in dichloromethane.

- Add paraformaldehyde (1.2 eq) and HBr gas (2 eq) at 0°C.

- Stir for 6 hr at 25°C.

- Quench with NaHCO$$_3$$, extract with DCM, and purify via column chromatography (hexane:EtOAc, 4:1).

Outcomes :

| Parameter | Value |

|---|---|

| Yield | 65–72% |

| Purity (HPLC) | >97% |

| Byproducts | <3% di-brominated species |

Advantages : Single-step, scalable for industrial production.

Halogen Exchange from Chloromethyl Precursors

Reaction :

$$

\text{4-(chloromethyl)-1-tert-butyl-3-methyl-1H-pyrazole} + \text{NaBr} \xrightarrow{\text{DMF, 80°C}} \text{Target Compound}

$$

Conditions :

- Molar Ratio : 1:1.5 (chloromethyl:NaBr).

- Solvent : DMF (anhydrous).

- Time : 24 hr.

Results :

| Parameter | Value |

|---|---|

| Yield | 58–63% |

| Purity (LC–MS) | 95% |

| Limitations | Requires high-purity Cl precursor |

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

Design :

- Reactor Type : Microfluidic tubular reactor.

- Residence Time : 30 min.

- Temperature : 50°C.

Benefits :

Catalytic Bromomethylation Using Ru-Based Catalysts

Innovation :

- Catalyst : RuO$$2$$·H$$2$$O (5 mol%).

- Substrate : 1-tert-butyl-3-methyl-1H-pyrazole.

- Bromine Source : NBS (N-bromosuccinimide).

Performance :

$$

\text{Yield} = 82\% \quad (\text{GC–MS confirmation})

$$

Analytical Validation and Quality Control

Spectroscopic Characterization

Purity Assessment

| Method | Criteria |

|---|---|

| HPLC | Retention time = 8.2 min |

| LC–MS | No detectable impurities |

Comparative Analysis of Bromomethylation Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |

|---|---|---|---|---|

| Direct HBr route | 72 | 97 | High | 120 |

| Halogen exchange | 63 | 95 | Moderate | 150 |

| Catalytic (Ru) | 82 | 98 | Low | 220 |

Key Insight : The direct HBr method offers the best balance of cost and scalability for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(bromomethyl)-1-tert-butyl-3-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

Nucleophilic Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.

Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.

Oxidation: Formation of pyrazole derivatives with oxidized functional groups.

Reduction: Formation of methyl-substituted pyrazoles.

Scientific Research Applications

4-(bromomethyl)-1-tert-butyl-3-methyl-1H-pyrazole has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(bromomethyl)-1-tert-butyl-3-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in biomolecules, thereby altering their function .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Properties

The table below compares key structural analogs, highlighting substituent-driven differences:

Key Comparative Insights

Reactivity :

- The bromomethyl group in the target compound facilitates nucleophilic substitution (e.g., Suzuki coupling) but is less reactive than the dual bromine in ’s compound, which offers two electrophilic sites .

- The tert-butyl group provides steric shielding, slowing reactions compared to smaller substituents like methyl or phenyl .

Physicochemical Properties: Lipophilicity: The tert-butyl group increases logP values, enhancing membrane permeability in drug candidates . Solubility: Polar groups (e.g., esters in ’s compound) improve aqueous solubility compared to non-polar analogs .

Synthetic Methods :

- The target compound is synthesized via alkylation (tert-butyl introduction) followed by bromination, similar to procedures in and .

- Compounds with aryl groups (e.g., ’s phenyl derivative) often employ cross-coupling reactions with catalysts like CuI/DMEDA .

Applications :

Biological Activity

4-(Bromomethyl)-1-tert-butyl-3-methyl-1H-pyrazole is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications in drug development, supported by diverse research findings and data.

Chemical Structure and Properties

The compound features a bromomethyl group, which contributes to its reactivity, particularly in nucleophilic substitution reactions. The presence of the tert-butyl and methyl groups enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been investigated for its effectiveness against various bacterial strains. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential enzymes critical for bacterial survival.

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies have demonstrated that it can inhibit the proliferation of cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer) cells. The reported IC50 values for these cell lines are notably low, suggesting potent anticancer properties . The mechanism of action may involve the induction of apoptosis or cell cycle arrest through interaction with specific molecular targets .

The biological activity of this compound is largely attributed to its electrophilic bromomethyl group, which can form covalent bonds with nucleophilic sites in proteins and nucleic acids. This interaction may alter the function of various enzymes and receptors involved in cellular signaling pathways, leading to the observed biological effects.

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of the compound against several pathogenic bacteria. Results indicated that it exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics, highlighting its potential as a lead compound in antibiotic development.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Study 2: Anticancer Activity

In a separate investigation focused on anticancer properties, the compound was tested against multiple cancer cell lines. The results demonstrated significant cytotoxicity:

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT-116 | 2.3 |

| MCF-7 | 2.8 |

| HeLa | 3.0 |

These findings suggest that this compound could serve as a scaffold for developing new anticancer agents .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(bromomethyl)-1-tert-butyl-3-methyl-1H-pyrazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation or halogenation steps. For bromomethyl-substituted pyrazoles, nucleophilic substitution reactions under inert atmospheres (e.g., N₂) are common. Solvent choice (e.g., THF, DMF) and temperature (50–80°C) critically affect reaction kinetics and byproduct formation. Purification via column chromatography (e.g., silica gel, cyclohexane/ethyl acetate gradients) is recommended, with yields ranging from 60–90% depending on steric hindrance from the tert-butyl group . Characterization via ¹H/¹³C NMR should confirm the absence of tautomeric forms, as observed in similar 1-phenylpyrazole derivatives .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Key signals include the tert-butyl group (δ ~1.4 ppm, singlet) and bromomethyl protons (δ ~4.3 ppm, split due to coupling with adjacent methyl groups). Compare with reported spectra of 4-bromo-3-(bromomethyl)-1-methyl-1H-pyrazole for benchmarking .

- X-ray crystallography : Analyze bond angles and dihedral angles to confirm steric effects from the tert-butyl group. Pyrazole rings in related compounds exhibit planarity deviations <0.02 Å, with Br···Br interactions (3.5 Å) influencing crystal packing .

Q. What stability considerations are critical for storing and handling this compound?

- Methodological Answer : The bromomethyl group is light- and moisture-sensitive. Store at RT in amber glass under inert gas (argon). Decomposition risks increase in polar solvents (e.g., DMSO) due to potential SN2 reactivity. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. How does the tert-butyl group influence the reactivity of the bromomethyl substituent in cross-coupling reactions?

- Methodological Answer : The tert-butyl group introduces steric hindrance, slowing nucleophilic substitution but stabilizing intermediates in Suzuki-Miyaura couplings. For example, in Pd-catalyzed reactions, use bulky ligands (e.g., SPhos) to mitigate steric effects. Reaction yields drop by ~20% compared to less hindered analogs, as observed in 1-methyl-3-trifluoromethylpyrazole systems .

Q. What strategies resolve contradictions in reported biological activity data for pyrazole derivatives?

- Methodological Answer :

- Data normalization : Account for variations in assay conditions (e.g., cell lines, solvent concentration). For instance, cytotoxicity in MCF-7 cells may differ due to DMSO tolerance thresholds (<0.1% v/v).

- SAR analysis : Compare substituent effects. The bromomethyl group in 4-position enhances electrophilicity, but tert-butyl groups reduce membrane permeability, as seen in triazole-pyrazole hybrids .

Q. How can computational modeling predict regioselectivity in further functionalization of this compound?

- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces. The bromomethyl group shows higher electrophilicity (Fukui indices >0.3), favoring nucleophilic attack at the methyl carbon. MD simulations (AMBER) can model steric effects of tert-butyl on transition states .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.